![molecular formula C22H30Ti B14764587 carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) CAS No. 160335-85-3](/img/structure/B14764587.png)
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is a complex organometallic compound It is known for its unique structure, which includes a titanium center coordinated with two tetrahydroindenyl ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) typically involves the reaction of titanium tetrachloride with the corresponding tetrahydroindenyl lithium reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+2LiC9H9→Ti(C9H9)2+4LiCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The tetrahydroindenyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields titanium dioxide, while reduction can produce lower oxidation state titanium compounds.
Wissenschaftliche Forschungsanwendungen
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industrial Applications: It is used in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism by which carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The titanium center acts as a Lewis acid, activating substrates and enabling reactions that would otherwise be difficult to achieve. The tetrahydroindenyl ligands provide stability and enhance the reactivity of the titanium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)dimethylzirconium(IV): This compound is similar in structure but contains zirconium instead of titanium.
Bis(cyclopentadienyl)titanium(IV) dichloride: Another titanium-based compound with cyclopentadienyl ligands instead of tetrahydroindenyl ligands.
Uniqueness
Carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and enable it to facilitate reactions that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
160335-85-3 |
|---|---|
Molekularformel |
C22H30Ti |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
InChI-Schlüssel |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1CCC2=C(C=C[C-]2C1)CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



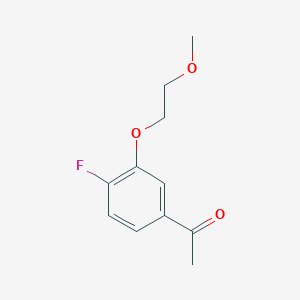
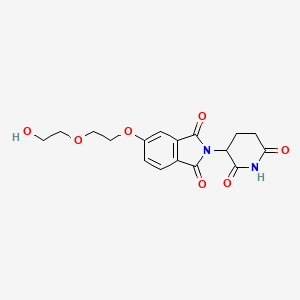
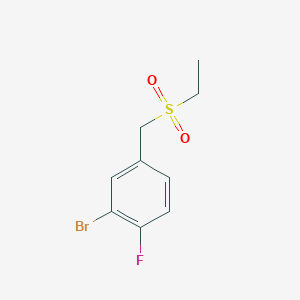

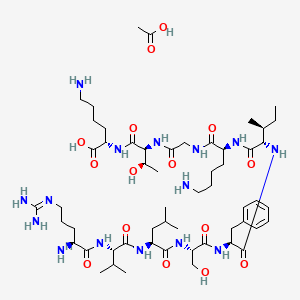
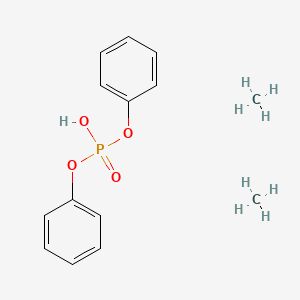
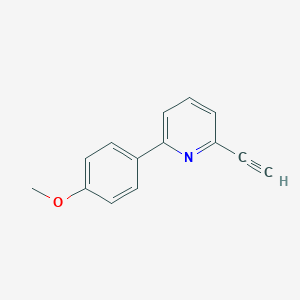

![1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
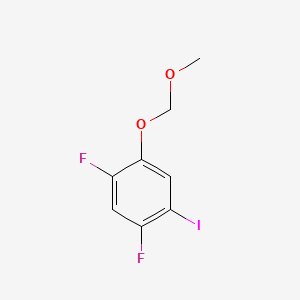
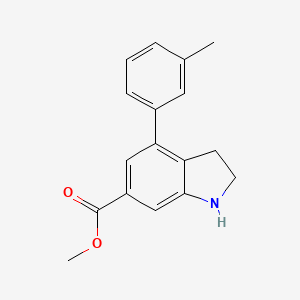

![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
